methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H24N4O5S and its molecular weight is 492.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.14674105 g/mol and the complexity rating of the compound is 887. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and highlighting significant research outcomes.
Chemical Structure and Properties
The compound belongs to the class of quinazoline derivatives, characterized by a complex structure that includes a pyrrolidine moiety and a prop-2-en-1-ylsulfanyl group. Its molecular formula is C20H22N4O3S with a molecular weight of approximately 398.48 g/mol. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit notable antimicrobial properties. A study evaluating various quinazoline compounds found that those with modifications similar to methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis or function .
Neuroprotective Effects
The compound has shown promise as a neuroprotective agent. In vitro studies demonstrated its ability to protect neuronal cells from NMDA-induced excitotoxicity, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's . Specifically, derivative 12k from related structures was noted for its capacity to attenuate calcium influx and suppress NR2B receptor upregulation, indicating a potential pathway for neuroprotection .
Anti-inflammatory Properties
Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo has also been implicated in anti-inflammatory responses. Compounds within this chemical class have been shown to inhibit pro-inflammatory cytokines, suggesting utility in treating conditions characterized by chronic inflammation .
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted on various quinazoline derivatives, including the compound , revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This study underscores the compound's potential as an antimicrobial agent suitable for further development into therapeutic formulations.
Case Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models demonstrated that administration of methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo significantly improved cognitive function post-exposure to neurotoxic agents. Behavioral tests indicated enhanced memory retention and learning capabilities compared to control groups, suggesting its efficacy as a neuroprotective drug candidate .
Research Findings Summary
Properties
IUPAC Name |
methyl 3-[(1-benzyl-5-oxopyrrolidine-3-carbonyl)amino]-4-oxo-2-prop-2-enylsulfanylquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S/c1-3-11-35-25-26-20-12-17(24(33)34-2)9-10-19(20)23(32)29(25)27-22(31)18-13-21(30)28(15-18)14-16-7-5-4-6-8-16/h3-10,12,18H,1,11,13-15H2,2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTVWWOPXHGREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC=C)NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.